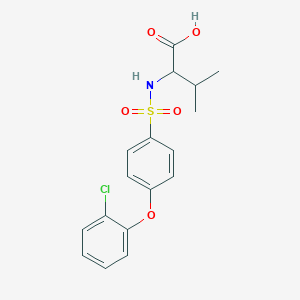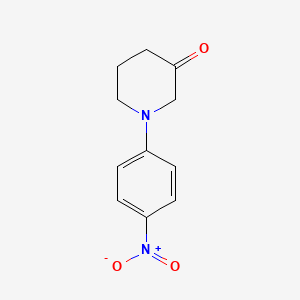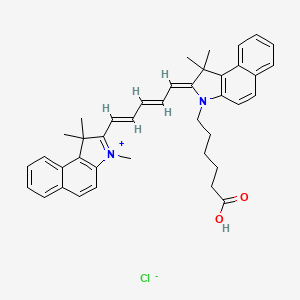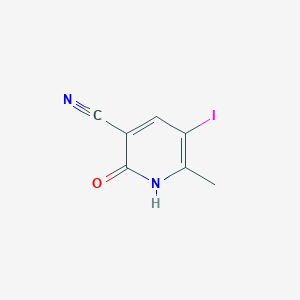
4-Bromo-2,6-difluoro-N-methoxy-N-methylbenzamide
Overview
Description
“4-Bromo-2,6-difluoro-N-methoxy-N-methylbenzamide” is a chemical compound with the molecular weight of 280.07 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “4-Bromo-2,6-difluoro-N-methoxy-N-methylbenzamide” is1S/C9H8BrF2NO2/c1-13(15-2)9(14)5-3-8(12)6(10)4-7(5)11/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
“4-Bromo-2,6-difluoro-N-methoxy-N-methylbenzamide” is a liquid at room temperature . It has a molecular weight of 280.07 . It is stored at temperatures between 2-8°C .Scientific Research Applications
Metabolism and Pharmacokinetics
Research on related brominated compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has focused on their metabolism in animal models. These studies identified various metabolites, suggesting complex metabolic pathways that could also apply to similar compounds. Understanding these pathways is crucial for evaluating the pharmacokinetics and potential therapeutic applications of new compounds (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Receptor Binding Studies
Compounds with bromo- and methoxy- groups have been evaluated for their binding affinities to various receptors, which is essential for determining their potential therapeutic uses. For example, benzamide analogues have been developed for imaging sigma2 receptors in solid tumors using positron emission tomography (PET), indicating the diagnostic applications of such compounds (Tu, Xu, Jones, Li, Dumstorff, Vangveravong, Chen, Wheeler, Welch, & Mach, 2007).
Analogs as Therapeutic Agents
Analogues of glibenclamide, a sulfonylurea oral hypoglycemic drug, have been synthesized and tested for their hypoglycemic and hypolipidemic activities. These studies suggest the potential for developing new therapeutic agents based on structural modifications of known drugs, which could be relevant for designing derivatives of "4-Bromo-2,6-difluoro-N-methoxy-N-methylbenzamide" (Ahmadi, Khalili, Khatami, Farsadrooh, & Nahri-Niknafs, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a (phosphodiesterase), which is abundant only in brain tissue .
Mode of Action
Based on its structural similarity to n-methylbenzamide, it may interact with its target protein (like pde10a) and inhibit its function .
Biochemical Pathways
If it acts similarly to n-methylbenzamide, it may affect the camp and cgmp signaling pathways, as pde10a is known to hydrolyze both camp and cgmp .
Result of Action
If it acts similarly to N-Methylbenzamide, it may lead to changes in intracellular levels of cAMP and cGMP, affecting various cellular processes .
properties
IUPAC Name |
4-bromo-2,6-difluoro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO2/c1-13(15-2)9(14)8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQXXMDKCXEKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1F)Br)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-difluoro-N-methoxy-N-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tris[4-(1,1-dimethylethyl)-2-(1H-pyrazol-1-yl)pyridine]cobalt salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:3)](/img/structure/B3103705.png)

![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B3103711.png)
![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B3103717.png)

![N-[(1S,2S)-2-[[[[(1R,2R)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B3103728.png)

![Ethyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate](/img/structure/B3103738.png)





